Cas no 5043-19-6 (8-aminonaphthalene-2-carboxylic acid)

8-aminonaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarboxylic acid, 8-amino-
- 8-Amino-2-naphthoic acid
- 8-aminonaphthalene-2-carboxylic acid
- SCHEMBL689325
- 5043-19-6
- SY273202
- DTXSID90540925
- MFCD18413487
- EN300-116573
- PBWULNOSRHQTHZ-UHFFFAOYSA-N
-
- MDL: MFCD18413487
- インチ: InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14)
- InChIKey: PBWULNOSRHQTHZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N
計算された属性
- せいみつぶんしりょう: 187.06337
- どういたいしつりょう: 187.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 63.32
8-aminonaphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116573-10.0g |
8-aminonaphthalene-2-carboxylic acid |
5043-19-6 | 95% | 10.0g |
$5283.0 | 2023-02-18 | |
Enamine | EN300-116573-0.05g |
8-aminonaphthalene-2-carboxylic acid |
5043-19-6 | 95% | 0.05g |
$285.0 | 2023-02-18 | |
Enamine | EN300-116573-0.25g |
8-aminonaphthalene-2-carboxylic acid |
5043-19-6 | 95% | 0.25g |
$607.0 | 2023-02-18 | |
Alichem | A219001798-500mg |
1-Aminonaphthalene-7-carboxylic acid |
5043-19-6 | 98% | 500mg |
$999.60 | 2023-09-01 | |
eNovation Chemicals LLC | Y1188400-1g |
8-Amino-2-naphthoic Acid |
5043-19-6 | 95% | 1g |
$1320 | 2024-07-19 | |
Enamine | EN300-116573-0.1g |
8-aminonaphthalene-2-carboxylic acid |
5043-19-6 | 95% | 0.1g |
$426.0 | 2023-02-18 | |
Enamine | EN300-116573-1.0g |
8-aminonaphthalene-2-carboxylic acid |
5043-19-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR00DNU9-1g |
8-Amino-2-naphthoic Acid |
5043-19-6 | 95% | 1g |
$1715.00 | 2025-02-14 | |
eNovation Chemicals LLC | Y1188400-1g |
8-Amino-2-naphthoic Acid |
5043-19-6 | 95% | 1g |
$1320 | 2025-02-20 | |
1PlusChem | 1P00DNLX-2.5g |
8-Amino-2-naphthoic acid |
5043-19-6 | 95% | 2.5g |
$3039.00 | 2024-05-01 |
8-aminonaphthalene-2-carboxylic acid 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
8-aminonaphthalene-2-carboxylic acidに関する追加情報
Comprehensive Guide to 2-Naphthalenecarboxylic acid, 8-amino- (CAS No. 5043-19-6): Properties, Applications, and Market Insights
2-Naphthalenecarboxylic acid, 8-amino- (CAS No. 5043-19-6) is a specialized organic compound with significant applications in pharmaceuticals, dyes, and advanced material synthesis. This aromatic carboxylic acid derivative is gaining attention due to its unique structural properties and versatility in chemical reactions. Researchers and industry professionals are increasingly interested in 8-amino-2-naphthoic acid for its potential in developing novel compounds with enhanced functionalities.
The molecular structure of 2-Naphthalenecarboxylic acid, 8-amino- features both a carboxylic acid group and an amino group on the naphthalene ring system, making it a valuable intermediate in organic synthesis. Recent studies highlight its importance in creating fluorescent dyes and pharmaceutical intermediates, particularly in the development of anti-inflammatory and antimicrobial agents. The compound's ability to form stable complexes with various metals has also sparked interest in coordination chemistry applications.
In the pharmaceutical sector, 8-amino-2-naphthoic acid derivatives are being explored for their potential biological activities. The compound serves as a building block for more complex molecules that may interact with specific enzyme systems. Current research focuses on optimizing the synthesis of 2-Naphthalenecarboxylic acid, 8-amino- to improve yield and purity, addressing one of the most common questions from researchers about this compound's production methods.
The dye industry utilizes 2-Naphthalenecarboxylic acid, 8-amino- as a precursor for creating vibrant, lightfast colors. Its molecular structure allows for modifications that can produce dyes with specific absorption characteristics, making it valuable for textile coloration and ink formulations. Environmental considerations in dye manufacturing have led to increased demand for intermediates like this that can contribute to more sustainable production processes.
From a market perspective, the global demand for 8-amino-2-naphthoic acid is steadily growing, particularly in regions with strong pharmaceutical and specialty chemical industries. Suppliers are focusing on developing more efficient purification techniques to meet the increasing requirements for high-purity grades. The compound's price trends and availability are frequently searched topics among procurement specialists and research scientists.
Analytical characterization of 2-Naphthalenecarboxylic acid, 8-amino- typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods help verify the compound's identity and purity, which are critical factors for its various applications. Recent advancements in analytical instrumentation have improved the detection limits for impurities in naphthalene derivatives, ensuring better quality control.
Storage and handling recommendations for 5043-19-6 emphasize protection from moisture and light to maintain stability. While not classified as hazardous under standard conditions, proper laboratory practices should be followed when working with this chemical. Many users search for information about the compound's solubility profile and compatible solvents, which is important for various experimental protocols.
The future outlook for 2-Naphthalenecarboxylic acid, 8-amino- appears promising, with potential applications emerging in organic electronics and advanced material science. Its conjugated π-electron system makes it interesting for developing organic semiconductors and conductive polymers. Research institutions and chemical companies are actively investigating new derivatives that could lead to breakthroughs in these cutting-edge technologies.
Environmental impact studies of 8-amino-2-naphthoic acid and its derivatives are becoming increasingly important as regulatory requirements tighten. The compound's biodegradation pathways and ecotoxicological profile are subjects of ongoing research, addressing concerns about sustainable chemical production. These aspects are particularly relevant to companies aiming to improve their environmental stewardship in chemical manufacturing.
For researchers considering 2-Naphthalenecarboxylic acid, 8-amino- for their projects, numerous synthetic protocols are available in the literature. The compound's reactivity allows for various functional group transformations, making it a versatile starting material. Common modifications include esterification, amidation, and diazotization reactions, which expand its utility in different chemical contexts.
Quality specifications for CAS 5043-19-6 typically include parameters such as purity (often ≥98%), melting point range, and limits for specific impurities. Different industries may require customized specifications depending on their particular applications. The availability of analytical standards for this compound facilitates accurate quantification in various matrices.
Patent analysis reveals growing intellectual property activity surrounding 2-Naphthalenecarboxylic acid, 8-amino- derivatives, particularly in pharmaceutical applications. Companies are developing proprietary synthesis methods and novel compounds based on this chemical scaffold, indicating its continuing relevance in innovation-driven sectors.
Academic interest in 8-amino-2-naphthoic acid remains strong, with numerous recent publications exploring its chemistry and applications. The compound serves as an excellent case study for teaching important concepts in organic chemistry, including aromatic substitution patterns and the effects of substituents on carboxylic acid reactivity.
Supply chain considerations for 5043-19-6 include evaluating supplier reliability, batch-to-batch consistency, and regional availability. Many purchasers search for information about alternative sources and potential substitutes, especially during periods of market fluctuation or supply disruption.
In conclusion, 2-Naphthalenecarboxylic acid, 8-amino- represents an important intermediate with diverse applications across multiple industries. Its unique combination of functional groups on the naphthalene ring system provides numerous opportunities for chemical modification and innovation. As research continues to uncover new potential uses for this compound, its significance in specialized chemical applications is likely to grow further.
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